2-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide
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Overview
Description
2-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with multiple functional groups, including a carbamoyl group, a sulfanyl group, and several methyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Carbamoyl Intermediate: This involves the reaction of 3-chloro-2-methylphenylamine with a suitable carbamoylating agent under controlled conditions.
Introduction of the Sulfanyl Group: The carbamoyl intermediate is then reacted with a sulfanylating agent to introduce the sulfanyl group.
Pyridine Ring Formation: The final step involves the formation of the pyridine ring through cyclization reactions, often under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylphenylamine: A precursor in the synthesis of the target compound.
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride: Another pyridine derivative with different functional groups.
3-Chloro-2-methylpropene: A simpler compound with a similar chloro and methyl substitution pattern.
Uniqueness
2-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H24ClN3O2S |
---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C24H24ClN3O2S/c1-14-7-5-8-18(11-14)27-23(30)22-15(2)12-16(3)26-24(22)31-13-21(29)28-20-10-6-9-19(25)17(20)4/h5-12H,13H2,1-4H3,(H,27,30)(H,28,29) |
InChI Key |
FZDFHAHLVWJQKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
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